5-Oxo Pitavastatin

Forced degradation Oxidative stability Pitavastatin impurity profiling

Pitavastatin ANDA filers often fail system suitability when substituting non-specific impurities for the correct oxidative degradation marker. 5-Oxo Pitavastatin (CAS 222306-15-2) is the definitive M-3 metabolite and humidity-induced degradant required for ICH-compliant stability studies. • Specific marker for oxidative degradation with unique chromatographic retention time vs. Pitavastatin and Lactone impurity. • Supplied at ≥95% HPLC purity with comprehensive COA, MS, and NMR documentation. • Enables accurate quantitation in impurity profiling and ANDA regulatory submissions.

Molecular Formula C25H22FNO4
Molecular Weight 419.452
CAS No. 222306-15-2
Cat. No. B583302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo Pitavastatin
CAS222306-15-2
Synonyms(3R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3-hydroxy-5-oxo-6-heptenoic Acid
Molecular FormulaC25H22FNO4
Molecular Weight419.452
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2C=CC(=O)CC(CC(=O)O)O)C4=CC=C(C=C4)F
InChIInChI=1S/C25H22FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,19,29H,5-6,13-14H2,(H,30,31)/b12-11+/t19-/m1/s1
InChIKeyGSCOCVOFYBEZGB-TZZQJPOUSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo Pitavastatin Impurity Reference Standard


5-Oxo Pitavastatin (CAS 222306-15-2), also known as Pitavastatin metabolite M-3 or (3R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3-hydroxy-5-oxo-6-heptenoic acid, is a recognized process-related impurity and oxidative degradation product of the HMG-CoA reductase inhibitor Pitavastatin [1]. It is supplied as a high-purity analytical reference standard (≥95% to >99% purity) intended exclusively for pharmaceutical quality control (QC) and analytical method validation . Its primary value lies not in therapeutic activity but in its defined role as a specific marker for impurity profiling in Pitavastatin drug substances and finished products .

Why 5-Oxo Pitavastatin Cannot Be Substituted


Generic substitution of one Pitavastatin impurity for another is scientifically invalid due to their distinct chemical structures and formation pathways, which dictate their unique chromatographic behavior and specific relevance to different stability-indicating methods . Unlike the Pitavastatin Lactone impurity, which is formed via glucuronidation and lactonization, or the Desfluoro impurity, which arises from a different synthetic route, 5-Oxo Pitavastatin is a specific product of oxidative degradation [1]. Its unique retention time, mass spectral signature, and specific response factor relative to Pitavastatin mean that using a different impurity, even one with a similar structure, would lead to inaccurate quantitation, method validation failures, and non-compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) [2].

Analytical Evidence for 5-Oxo Pitavastatin


Oxidative Degradation Marker Specificity

In a controlled forced degradation study, Pitavastatin (PIT) subjected to oxidative hydrolysis (3% H2O2, 25°C, 1 hour) degraded by approximately 7.43%, yielding five recognized impurities including 5-Oxo Pitavastatin, Desfluoro impurity, anti-isomer impurity, Z-isomer impurity, and lactone impurity . This contrasts with acid hydrolysis (1 N HCl, 60°C, 1 hour) which produced primarily anti-isomer and lactone impurities, and thermal degradation (60°C, 2 days) which produced six different impurities . The specific and quantifiable generation of 5-Oxo Pitavastatin under oxidative stress makes it an indispensable marker for validating the oxidative stability-indicating power of an analytical method.

Forced degradation Oxidative stability Pitavastatin impurity profiling

Humidity Stress Marker vs. Lactone Impurity

Under controlled humidity stress (25°C, 90% RH for 7 days), Pitavastatin underwent 3.92% degradation and generated three recognized impurities: 5-Oxo impurity, Lactone impurity, and Imp-B . The simultaneous formation of these three impurities provides a distinct, quantifiable 'fingerprint' for this specific stress condition, differentiating it from photolytic stress, which generated only the Lactone impurity .

Humidity stability Degradation kinetics Pitavastatin quality control

Purity Specifications vs. Regulatory Requirements

Commercially available 5-Oxo Pitavastatin is supplied as a high-purity analytical standard. One vendor reports a purity of over 99% with no detectable heavy metals, solvents, or other impurities, and notes its listing as an analytical reagent in a pharmacopoeia . Another source lists a purity specification of ≥95% by HPLC [1]. This level of purity and characterization (including 1H NMR and HPLC data) is essential for its use as a reference standard in quantitative impurity assays, where the presence of other unidentified compounds would compromise accuracy and regulatory compliance for ANDA submissions.

Analytical standard purity Pharmaceutical impurity Quality control

Metabolic Origin: Oxidative vs. Glucuronidation Pathway

In in vitro studies using human liver microsomes, Pitavastatin undergoes primary metabolism via glucuronidation by UGT1A1, UGT1A3, and UGT2B6, leading to the formation of Pitavastatin lactone [1]. 5-Oxo Pitavastatin (metabolite M-3) is formed via a separate oxidative pathway [2]. While quantitative data on the relative abundance of M-3 compared to the lactone are not provided in the referenced source, the distinct metabolic routes underscore the unique structural identity of the 5-oxo species, which cannot be substituted by the lactone in analytical or metabolic studies.

Drug metabolism Pitavastatin pharmacokinetics Metabolite identification

Applications of 5-Oxo Pitavastatin


System Suitability for HPLC/UPLC Methods

As a specific marker for oxidative and humidity-induced degradation , 5-Oxo Pitavastatin is an essential reference standard for preparing system suitability solutions and resolution mixtures. Its unique retention time, relative to Pitavastatin and the Lactone impurity, is used to demonstrate adequate chromatographic separation and to ensure the method's ability to detect a key degradation product. This application is critical for routine quality control (QC) of Pitavastatin drug substance and finished dosage forms, as well as for conducting formal stability studies per ICH guidelines [1].

Calibration for ANDA Impurity Quantitation

The high purity of 5-Oxo Pitavastatin standard (≥95%) [2] makes it suitable for the preparation of calibration curves for quantitative analysis. This allows for accurate determination of the 5-Oxo Pitavastatin level in Pitavastatin batches, which is a required part of the impurity profile documentation for Abbreviated New Drug Applications (ANDAs). Using this specific, well-characterized standard helps demonstrate control over the drug substance's purity and ensures compliance with regulatory thresholds for unspecified impurities [3].

Metabolic Pathway and DDI Studies

As a known oxidative metabolite of Pitavastatin (metabolite M-3) [4], this compound can be used as an authentic standard to identify and potentially quantify this minor pathway in in vitro and in vivo metabolism studies. While Pitavastatin's metabolism is predominantly via UGT enzymes, quantifying the 5-oxo metabolite may be of interest in specific studies involving CYP enzyme induction or inhibition, or in species-comparison studies where oxidative pathways may be more prominent (e.g., in monkeys) [5].

Method Validation for Pharmacopoeial Monographs

5-Oxo Pitavastatin is a listed impurity in a pharmacopoeia as an analytical reagent . As such, its procurement is necessary for laboratories developing and validating analytical methods intended for inclusion in official monographs for Pitavastatin. Using the correct reference standard ensures the method is robust, reproducible, and compliant with the specific requirements of the pharmacopoeial procedure.

Technical Documentation Hub

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